4-(Methoxycarbonyl)benzenecarboperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)benzenecarboperoxoic acid is an organic compound with the molecular formula C9H8O5. It is a derivative of benzoic acid, featuring a methoxycarbonyl group and a peroxoic acid group. This compound is of interest in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)benzenecarboperoxoic acid typically involves the esterification of 4-carboxybenzoic acid followed by the introduction of a peroxoic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the stability of the peroxoic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale esterification and oxidation processes. These methods would need to ensure high yields and purity of the final product while maintaining safety due to the reactive nature of peroxoic acids.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxycarbonyl)benzenecarboperoxoic acid can undergo various chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under specific conditions, the peroxoic acid group can be reduced to form the corresponding benzoic acid derivative.
Substitution: The methoxycarbonyl group can be involved in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Formation of oxidized organic compounds.
Reduction: Formation of 4-(Methoxycarbonyl)benzoic acid.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Methoxycarbonyl)benzenecarboperoxoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential effects on biological systems due to its oxidative properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Methoxycarbonyl)benzenecarboperoxoic acid primarily involves its ability to act as an oxidizing agent. The peroxoic acid group can donate oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it useful in various chemical transformations and potential biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxycarbonyl)benzeneboronic acid
- 4-(Methoxycarbonyl)benzoic acid
- 4-(Methoxycarbonyl)phenylboronic acid
Uniqueness
4-(Methoxycarbonyl)benzenecarboperoxoic acid is unique due to the presence of both a methoxycarbonyl group and a peroxoic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and research applications.
Eigenschaften
CAS-Nummer |
28276-78-0 |
---|---|
Molekularformel |
C9H8O5 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
4-methoxycarbonylbenzenecarboperoxoic acid |
InChI |
InChI=1S/C9H8O5/c1-13-8(10)6-2-4-7(5-3-6)9(11)14-12/h2-5,12H,1H3 |
InChI-Schlüssel |
ZPTDYZFKYMQWRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.